

4-aza-9-fluorenone CAS number and molecular weight

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Compound of Interest

Compound Name: 4-aza-9-fluorenone

Cat. No.: B1209947

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An In-depth Technical Guide to 4-aza-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-aza-9-fluorenone**, a heterocyclic aromatic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Core Compound Data

4-aza-9-fluorenone, also known as 5H-indeno[1,2-b]pyridin-5-one, is a tricyclic compound featuring a pyridine ring fused to an indanone framework. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	3882-46-0	[1]
Molecular Formula	C ₁₂ H ₇ NO	[1]
Molecular Weight	181.19 g/mol	[1]

Synthesis of 4-aza-9-fluorenone

The synthesis of the **4-aza-9-fluorenone** core can be achieved through various methods, including one-pot multicomponent reactions. The following is a representative experimental protocol adapted from the literature for the synthesis of a substituted **4-aza-9-fluorenone** derivative, which can be modified for the synthesis of the parent compound.^{[2][3]}

Experimental Protocol: One-Pot Synthesis of a 4-aza-9-fluorenone Derivative

This protocol describes a three-component condensation reaction to form the azafluorenone core.

Materials:

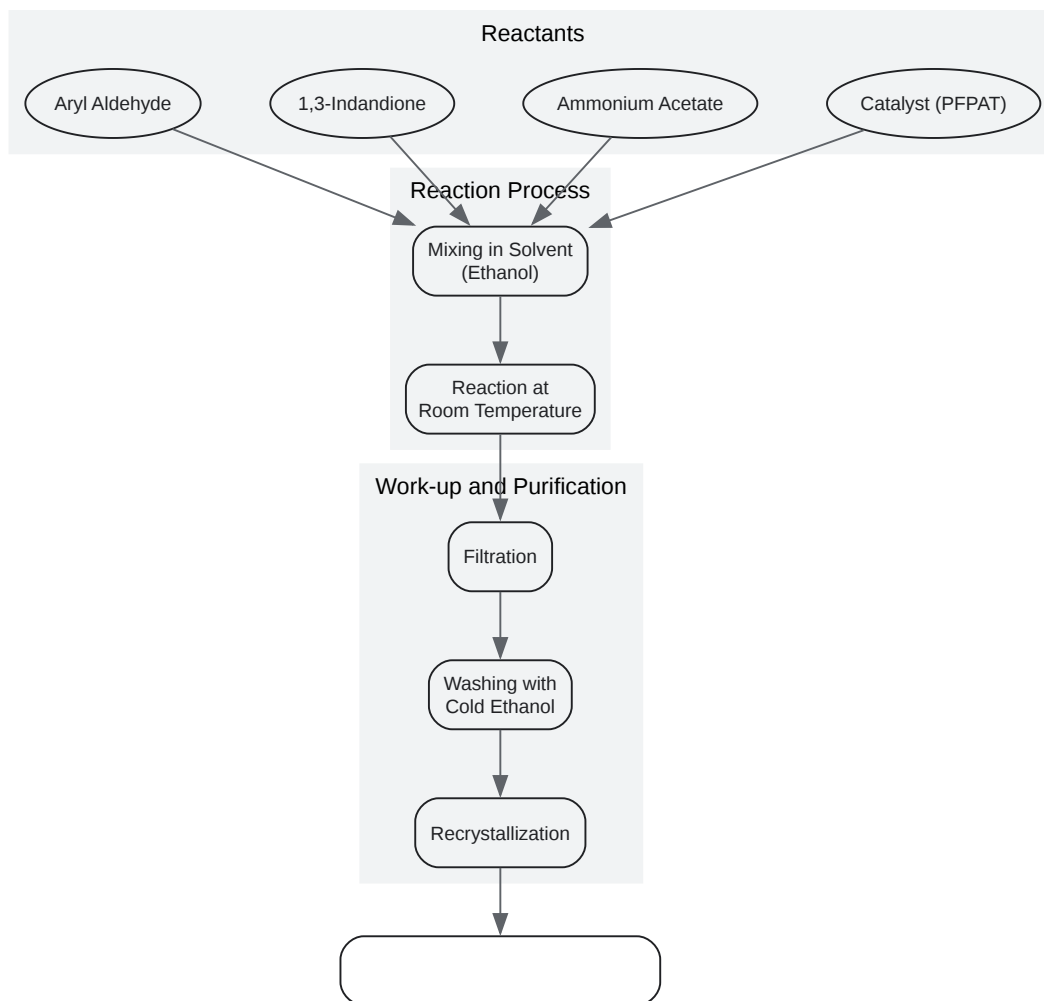
- Aryl aldehyde
- 1,3-indandione
- Ammonium acetate
- Pentafluorophenylammonium triflate (PFPAT) as a catalyst
- Ethanol (as solvent)

Procedure:

- To a solution of the aryl aldehyde (1 mmol) and 1,3-indandione (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol) and PFPAT (10 mol%).
- Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, filter the solid product.
- Wash the crude product with cold ethanol to remove any unreacted starting materials and catalyst.

- Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2,4-diaryl-5H-indeno[1,2-b]pyridin-5-one derivative.
- Characterize the final product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

General Workflow for the One-Pot Synthesis of 4-aza-9-fluorenone Derivatives

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One-Pot Synthesis Workflow

Biological Activities and Mechanism of Action

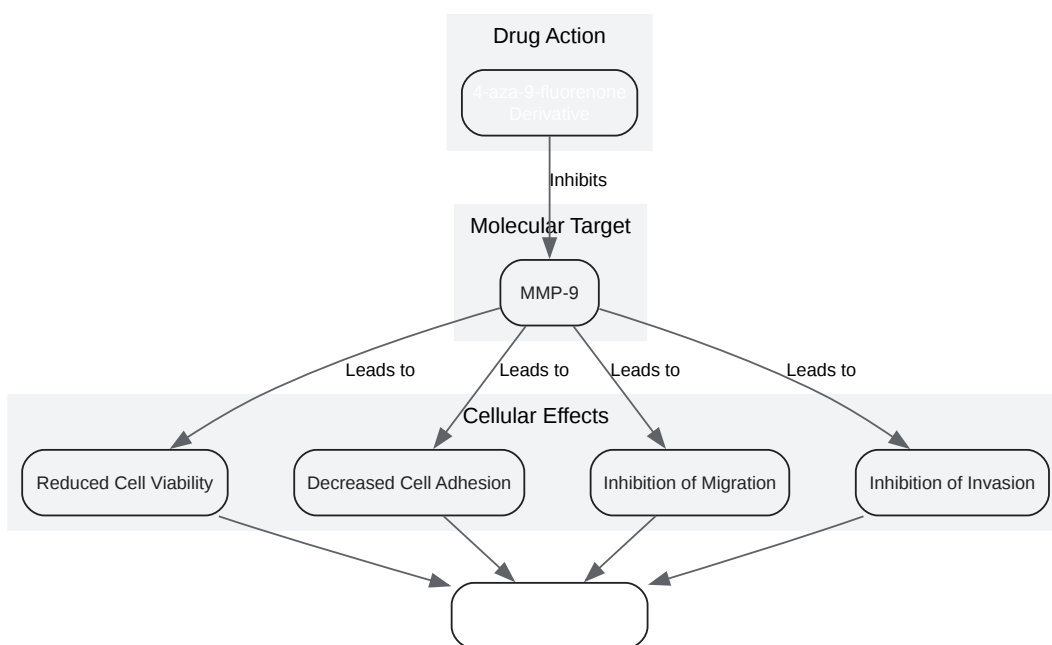
Derivatives of **4-aza-9-fluorenone** have demonstrated promising biological activities, particularly in the realms of oncology and microbiology.

Anticancer Activity

Several studies have highlighted the potential of azafluorenone derivatives as anticancer agents.^{[4][5][6]} The proposed mechanisms of action are multifaceted and include:

- **Induction of Apoptosis:** Certain azafluorenone derivatives have been shown to induce programmed cell death in cancer cells. One study demonstrated that a representative compound led to apoptosis by inducing PARP cleavage.^[4]
- **Cell Cycle Arrest:** Azafluorenones have been observed to arrest the cell cycle at the S phase, thereby inhibiting cancer cell proliferation.^[4]
- **Topoisomerase Inhibition:** Some tetracyclic azafluorenone derivatives have exhibited inhibitory effects on topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.^[5] Similarly, indenoisoquinoline derivatives, which share structural similarities, are known inhibitors of topoisomerase I and II.^{[7][8]}
- **Inhibition of Metastasis:** Derivatives of the closely related indeno[1,2-b]pyridine scaffold have been shown to reduce the viability, adhesion, migration, and invasion of prostate cancer cells. This antimetastatic effect is potentially mediated through the inhibition of matrix metalloproteinase-9 (MMP-9).^{[6][9]}

Proposed Anticancer Signaling Pathway of Azafluorenone Derivatives via MMP-9 Inhibition

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Anticancer Signaling Pathway

Antimicrobial Activity

The azafluorenone scaffold is also a promising platform for the development of new antimicrobial agents.[10][11] Naturally occurring azafluorenone alkaloids, such as onychine, have demonstrated antifungal and antibacterial properties.[10] Synthetic derivatives are being explored for their potential to combat a range of microbial pathogens. The precise mechanisms of antimicrobial action are still under investigation but may involve the disruption of essential cellular processes in microorganisms.

Conclusion

4-aza-9-fluorenone and its derivatives represent a versatile class of compounds with significant therapeutic potential. Their straightforward synthesis and diverse biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further research and drug development. Future studies should focus on elucidating the specific molecular targets and signaling pathways to fully harness their therapeutic capabilities.

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